molecular formula C16H22ClNO3 B1439822 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride CAS No. 1227608-06-1

2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride

Cat. No. B1439822
M. Wt: 311.8 g/mol
InChI Key: HTPIIXOXXJMZNF-UHFFFAOYSA-N
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Description

“2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1227608-06-1 . It has a molecular weight of 311.81 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C16H21NO3.ClH/c18-15(19)14-11-17(10-13-4-2-1-3-5-13)12-16(14)6-8-20-9-7-16;/h1-5,14H,6-12H2,(H,18,19);1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Molecular Structure and Reactivity

Research on carboxylic acids and their derivatives, including complex molecules like 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride, often focuses on understanding their molecular structure and reactivity. Studies like those conducted by Godlewska-Żyłkiewicz et al. (2020) and Razzaghi-Asl et al. (2013) have examined the antioxidant, antimicrobial, and cytotoxic activities of natural carboxylic acids, revealing that structural differences significantly impact their biological activities. These insights are crucial for designing compounds with targeted properties for various scientific and industrial applications (Godlewska-Żyłkiewicz et al., 2020; Razzaghi-Asl et al., 2013).

Biocatalyst Inhibition and Environmental Degradation

The study by Jarboe et al. (2013) on carboxylic acids, including their inhibitory effects on microbes used in biotechnological processes, provides a foundation for understanding how specific structural features of compounds like 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride might affect their biocompatibility and environmental impact. This research is vital for the development of sustainable bioprocesses and the assessment of environmental safety (Jarboe et al., 2013).

Solvent Applications and Environmental Fate

Research on the solvent applications of carboxylic acids, as reviewed by Sprakel and Schuur (2019), highlights the potential of these compounds in liquid-liquid extraction processes, which is relevant for the purification and separation of chemical products. Understanding the solvent properties of specific carboxylic acids, including derivatives like 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride, could advance the development of more efficient and environmentally friendly extraction technologies (Sprakel & Schuur, 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c18-15(19)14-11-17(10-13-4-2-1-3-5-13)12-16(14)6-8-20-9-7-16;/h1-5,14H,6-12H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPIIXOXXJMZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CC2C(=O)O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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